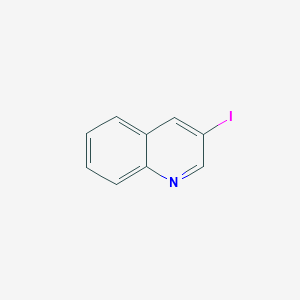

3-Iodchinolin

Übersicht

Beschreibung

3-Iodoquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is used for research and development purposes .

Synthesis Analysis

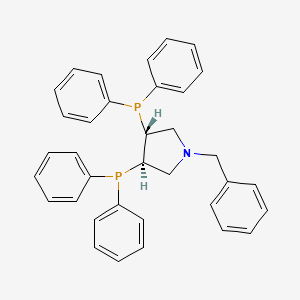

Quinoline and its derivatives can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known protocols used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Molecular Structure Analysis

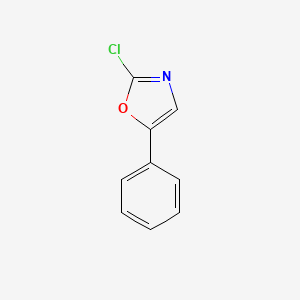

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of an iodine atom in 3-Iodoquinoline allows for functionalities and activities, making it of critical importance for medicinal chemists .

Chemical Reactions Analysis

Various synthesis protocols have been reported for the construction of quinoline and its derivatives . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .

Physical And Chemical Properties Analysis

3-Iodoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

3-Iodchinolin ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung . Es spielt eine wichtige Rolle im Bereich der medizinischen Chemie . Es wurde berichtet, dass Chinolin und seine Derivate vielfältige pharmakologische Eigenschaften besitzen .

Synthese von biologisch aktiven Verbindungen

Chinolin hat sich aufgrund seiner vielseitigen Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie zu einer essentiellen heterozyklischen Verbindung entwickelt . Es wird bei der Synthese von biologisch und pharmazeutisch aktiven Chinolinen und deren Analogen verwendet .

Organische Chemie

Chinolin ist ein wichtiges heterozyklisches Molekül, das in einer großen Anzahl von Naturprodukten, Pharmazeutika und Agrochemikalien vorkommt . Es dient auch als wichtiger Baustein für die Synthese vieler synthetischer Moleküle .

Katalysatoren

Funktionalisierte Chinoline werden häufig als Katalysatoren eingesetzt . Sie sind an verschiedenen chemischen Reaktionen beteiligt, erhöhen die Reaktionsgeschwindigkeit und liefern eine bessere Ausbeute.

Organische Materialien

Funktionalisierte Chinoline werden auch als organische Materialien verwendet . Sie werden aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Herstellung verschiedener Produkte eingesetzt.

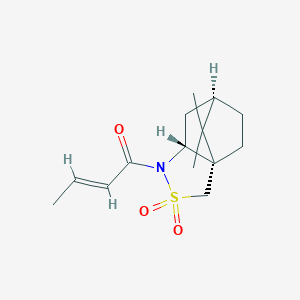

Synthesemethodik

Es wurde ein einstufiger synthetischer Ansatz für 3-Iodchinoline aus leicht zugänglichen 2-Aminobenzophenonen und terminalen Alkinen entwickelt . Die Reaktion beinhaltet eine nucleophile Addition von terminalen Alkinen an 2-Aminobenzophenone, gefolgt von einer intramolekularen regioselektiven Iodocyclisierung .

Design und Synthese neuartiger Verbindungen

Eine neue Familie von Carboxy-Chinolinen, die ein Jodatom enthalten, wurde konzipiert und synthetisiert . Die Verbindungen wurden unter Verwendung einer Eintopf-Zwei-Komponenten-Technik hergestellt, wobei Trifluoressigsäure als effizienter Katalysator dient .

Industrielle Anwendungen

Chinolin ist ein wesentlicher Bestandteil sowohl von natürlichen als auch von synthetischen Verbindungen . Es hat Potenzial für industrielle Anwendungen , und wird aufgrund seiner einzigartigen chemischen Eigenschaften in einer Vielzahl von Industrien eingesetzt.

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient and environmentally friendly synthesis methods for quinoline and its derivatives.

Wirkmechanismus

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and are often used in drug discovery .

Biochemical Pathways

Quinoline derivatives are known to be involved in various biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to have various biological and pharmaceutical activities .

Biochemische Analyse

Biochemical Properties

3-Iodoquinoline is involved in various biochemical reactions. It has been reported that 3-Iodoquinoline has photophysicochemical properties and can be used in photodynamic therapy

Cellular Effects

The cellular effects of 3-Iodoquinoline are primarily observed in its potential application in cancer photodynamic therapy . It has been found to exhibit cytotoxic activity against tumor cell lines

Molecular Mechanism

It is known that the iodination occurs in a C3 selective manner for quinolines

Temporal Effects in Laboratory Settings

It is known that the synthesized dyes based on 3-Iodoquinoline have moderate light stability . More studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that quinoline and its derivatives play a major role in medicinal chemistry

Eigenschaften

IUPAC Name |

3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXBRCPYKGVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460241 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79476-07-6 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

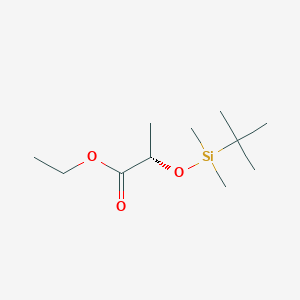

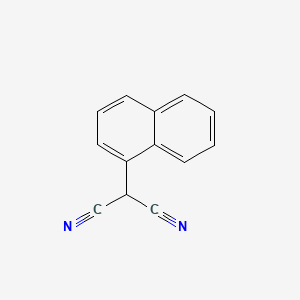

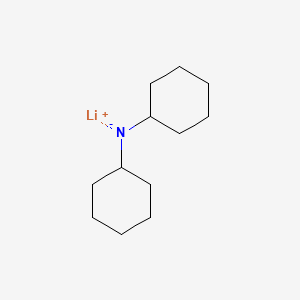

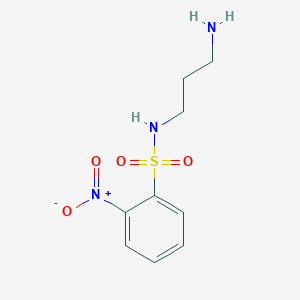

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to 3-iodoquinolines?

A1: Several methods exist for synthesizing 3-iodoquinolines. These include:

- Electrophilic Cyclization: This approach utilizes the reaction of 2-aminobenzophenones or N-tosyl-2-propynylamines with iodine sources like I₂, NIS, or ICl, often in the presence of a catalyst. [, , , , , ]

- Tandem Annulation: This copper-catalyzed method involves reacting diaryliodonium salts with nitriles and 1-iodoalkynes. [, ]

- Palladium-Catalyzed Heteroannulation: This route utilizes palladium catalysts to facilitate the reaction between 2-amino-3-iodoquinoline derivatives and internal alkynes. [, ]

- From 2-Aryl-4-chloro-3-iodoquinolines: These versatile substrates can undergo Suzuki-Miyaura coupling followed by transformations to yield 3-iodoquinoline derivatives. [, , , , ]

Q2: Why is 3-iodoquinoline considered a valuable building block in organic synthesis?

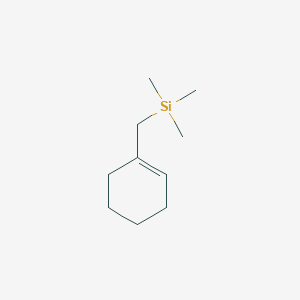

A2: The iodine atom at the 3-position exhibits significant reactivity, enabling diverse transformations. 3-iodoquinoline can participate in various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and alkenyl groups, respectively. [, , , ]

Q3: Can you provide examples of how the reactivity of 3-iodoquinoline has been exploited to synthesize other important compounds?

A3: * 2,3-Diarylquinolines: Reacting 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids via Suzuki-Miyaura coupling, followed by methoxide displacement of the chlorine atom, affords 2,3-diaryl-4-methoxyquinolines. [, ]* 2-Perfluoroalkyl Quinolines: Iodocyclization of perfluoroalkyl propargyl imines or amines with appropriate iodine sources produces these valuable derivatives. []* Pyrrolo[2,3-b]quinolines: Palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes provides regioselective access to these compounds. [, ]

Q4: How does the presence of other substituents on the quinoline ring influence the reactivity of the 3-iodo group?

A4: The regioselectivity of reactions involving 3-iodoquinolines can be influenced by the presence and nature of other substituents on the quinoline ring. For example, in Sonogashira cross-coupling reactions of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes, the regioselectivity is affected by the substituents on both the aryl ring and the 4-chloro group. []

Q5: What are the potential applications of 3-iodoquinoline derivatives in medicinal chemistry and drug discovery?

A5: 3-iodoquinolines serve as valuable intermediates in synthesizing biologically active molecules. For instance, they are used to prepare quinoline-8-carboxamides, a novel class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [] PARP-1 inhibitors show promise in various therapeutic areas, including cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)